The compound 9-Bromo-1-nonanol is a brominated organic molecule that has garnered interest in various fields of research due to its potential applications. While the provided data does not directly discuss 9-Bromo-1-nonanol, it does include information on structurally related compounds and their biological activities. For instance, the inhibition of bromodomain-containing proteins has shown promise in cancer and inflammatory disease treatment, as evidenced by the discovery of I-BRD9, a selective inhibitor for bromodomain-containing protein 9 (BRD9)1. Additionally, 9-Bromo-noscapine (9-Br-Nos) has been studied for its effects on tubulin polymerization in cancer cells and has been formulated into inhalable nanostructured lipid particles to enhance its therapeutic efficacy2. The bromination of organoboron compounds has also been explored, providing insights into the chemical behavior of brominated molecules3.
9-Bromo-1-nonanol can be synthesized through the monobromination of nonane-1,9-diol using aqueous hydrobromic acid (HBr) in toluene under microwave irradiation. This method achieves high selectivity, meaning it primarily produces the desired monobrominated product with minimal dibromination. The orthogonal tests conducted during this synthesis research indicated that 9-Bromo-1-nonanol could be obtained in a yield of 40.9% to 78.7% and with a selectivity of 90.5% to 96.6%.
An alternative synthesis route involves the reaction of 9-bromononan-1-ol with thiourea to produce 2-(9-hydroxynonyl)isothiouronium bromide. This intermediate is then reacted with 4,4,5,5,5-pentafluoropentyl benzenesulfonate under basic conditions to obtain 9-(4,4,5,5,5-pentafluoropentylthio)nonan-1-ol. Finally, 9-Bromo-1-nonanol is obtained through the bromination of this compound. This method achieves a yield of over 50%.
The mechanism of action for brominated compounds can vary significantly depending on their structure and target. For example, I-BRD9 functions by selectively inhibiting the BRD9 bromodomain, which is involved in reading acetylated histone lysine residues, a key post-translational modification in chromatin1. This selective inhibition can regulate genes involved in oncology and immune response pathways, potentially leading to therapeutic effects. On the other hand, 9-Br-Nos affects tubulin polymerization, which is a different mechanism of action that can disrupt the mitotic spindle and inhibit cancer cell growth2. The bromination of organoboron compounds, such as 9-isopropyl-9-borabicyclo[3.3.1]nonane, involves radical substitution or electrophilic halodeborylation, demonstrating the diverse chemical reactivity of brominated molecules3.
The applications of brominated compounds span across multiple fields, including oncology, pharmacology, and chemistry. The selective inhibition of BRD9 by I-BRD9 has potential applications in cancer treatment, as it can modulate gene expression related to tumor growth and immune responses1. The development of 9-Br-Nos into inhalable nanostructured lipid particles represents an advancement in drug delivery systems, particularly for pulmonary administration in lung cancer therapy2. This formulation enhances the drug's cytotoxicity, apoptosis induction, and cellular uptake, leading to improved pharmacokinetics and drug distribution in the lungs. The study of bromination in organoboron compounds contributes to the understanding of chemical synthesis and reactivity, which is fundamental in the development of new molecules for various applications3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: